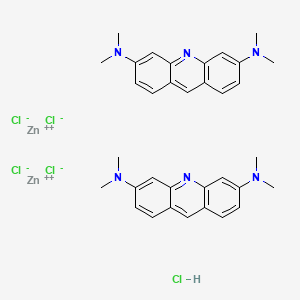
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride typically involves the reaction of acridine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, followed by crystallization, filtration, and drying to obtain the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and involves steps such as solvent extraction, recrystallization, and drying .
化学反应分析
Types of Reactions
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride undergoes various chemical reactions including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form substituted acridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of acridine, which have different properties and applications .
科学研究应用
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in cell cycle studies and to stain different types of nucleic acids for microscopy.
Medicine: Investigated for its potential anti-cancer properties and used in diagnostic assays.
Industry: Utilized in the production of various fluorescent materials and dyes.
作用机制
The compound exerts its effects by intercalating into double helical nucleic acids, causing them to fluoresce under specific conditions. It binds electrostatically to phosphate groups of single-stranded molecules, resulting in different fluorescence colors. This unique characteristic makes it useful for distinguishing between different types of nucleic acids and studying cell cycle dynamics .
相似化合物的比较
Similar Compounds
Acridine Yellow: Another fluorescent dye with similar staining properties.
Acriflavine: Used in similar applications but has different fluorescence characteristics.
Proflavine: Also used as a fluorescent dye but with distinct chemical properties.
Uniqueness
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride is unique due to its ability to differentially stain DNA and RNA, making it highly valuable in cell cycle studies and nucleic acid research. Its versatility and effectiveness in various scientific applications set it apart from other similar compounds .
属性
分子式 |
C34H39Cl5N6Zn2 |
|---|---|
分子量 |
839.7 g/mol |
IUPAC 名称 |
dizinc;3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;tetrachloride;hydrochloride |
InChI |
InChI=1S/2C17H19N3.5ClH.2Zn/c2*1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;;;;;;/h2*5-11H,1-4H3;5*1H;;/q;;;;;;;2*+2/p-4 |
InChI 键 |
WQXGMAHUACGWJY-UHFFFAOYSA-J |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



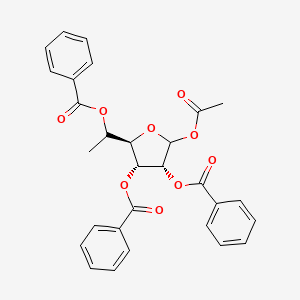
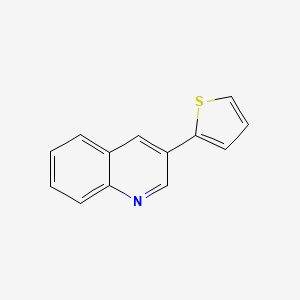
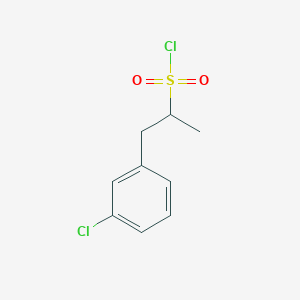
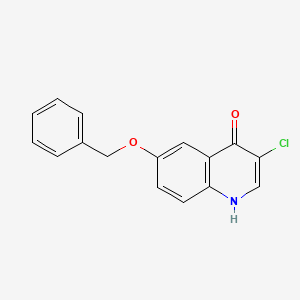
![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
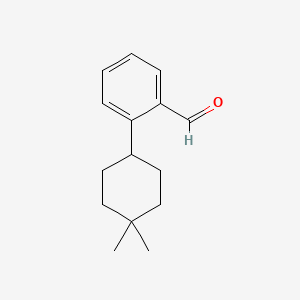
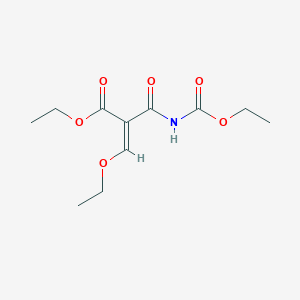

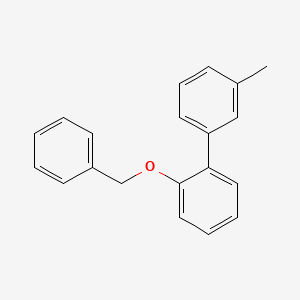
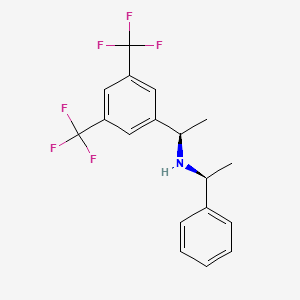

![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
